molecular formula C23H27N3O2 B8656208 1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one

1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one

Cat. No. B8656208
M. Wt: 377.5 g/mol
InChI Key: ATRHDTMEYOVUHA-UHFFFAOYSA-N
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Patent
US07244744B2

Procedure details

To a solution of 4-(2-keto-1-benzimidazolinyl)piperidine (0.34 g, 1.57 mmol) in methylene chloride (8 mL) was added pyridine (0.15 mL, 1.88 mmol) and 4-n-butylbenzoyl chloride (0.37 g, 1.88 mmol). The reaction mixture was stirred for 1 h then purified directly by column chromatography on silica gel by eluting with methylene chloride followed by ethyl acetate. The product fractions were combined and concentrated in vacuo. The residue was triturated with ethyl ether and the solids collected by filtration and rinsed with hexanes. 1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one (0.48 g; 81%) was obtained as white solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[NH:3]1.N1C=CC=CC=1.[CH2:23]([C:27]1[CH:35]=[CH:34][C:30]([C:31](Cl)=[O:32])=[CH:29][CH:28]=1)[CH2:24][CH2:25][CH3:26]>C(Cl)Cl>[CH2:23]([C:27]1[CH:28]=[CH:29][C:30]([C:31]([N:10]2[CH2:9][CH2:8][CH:7]([N:6]3[C:5]4[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=4[NH:3][C:2]3=[O:1])[CH2:12][CH2:11]2)=[O:32])=[CH:34][CH:35]=1)[CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
O=C1NC2=C(N1C1CCNCC1)C=CC=C2
Name
Quantity
0.15 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.37 g
Type
reactant
Smiles
C(CCC)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purified directly by column chromatography on silica gel
WASH
Type
WASH
Details
by eluting with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl ether
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration
WASH
Type
WASH
Details
rinsed with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1=CC=C(C(=O)N2CCC(CC2)N2C(NC3=C2C=CC=C3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.